molecular formula C4H8O3 B1615274 Methoxymethyl acetate CAS No. 4382-76-7

Methoxymethyl acetate

Cat. No.: B1615274
CAS No.: 4382-76-7
M. Wt: 104.1 g/mol
InChI Key: MDEDOIDXVJXDBW-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Chemistry

In modern organic chemistry, the synthesis of complex molecules, particularly for pharmaceutical applications, often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent them from undergoing unwanted reactions. ontosight.aiorganic-chemistry.org Methoxymethyl acetate (B1210297) serves as a key reagent in this context, specifically for the protection of alcohols and phenols. ontosight.ai

The process involves the conversion of a hydroxyl group (-OH) into a methoxymethyl (MOM) ether. chemistrytalk.org This transformation renders the alcohol functionality inert to various reaction conditions, such as those involving strong bases, nucleophiles, and electrophiles. ontosight.aichemistrytalk.org The MOM group can be selectively and readily removed later in the synthetic sequence under mild acidic conditions to regenerate the original alcohol. ontosight.ai This strategy of protection and deprotection is fundamental in the total synthesis of natural products and medicinal compounds. organic-chemistry.org

Research has demonstrated that methoxymethyl acetate is an effective reagent for this purpose, often catalyzed by a Lewis acid like zinc chloride in a solvent such as dichloromethane (B109758). The reaction mechanism is believed to be a bimolecular nucleophilic substitution (SN2), where the hydroxyl group of the alcohol acts as the nucleophile. The utility of this compound over similar reagents like formaldehyde (B43269) dimethyl acetal (B89532) (methylal) is attributed to the better leaving group potential of the acetate ion compared to the methoxide (B1231860) ion.

Beyond its role in forming protecting groups, this compound is also an important intermediate in industrial chemistry. google.comgoogle.com It is a precursor in a potential synthesis route for ethylene (B1197577) glycol, a large-scale commodity chemical. google.comgoogle.com Furthermore, it finds application in the synthesis of pharmaceuticals like Vitamin B6 and certain sulfa drugs. google.comgoogle.com

PropertyValueReference
Molecular Formula C₄H₈O₃ nih.gov
Molecular Weight 104.10 g/mol nih.govsigmaaldrich.com
Boiling Point 131.0 °C @ 760 mmHg thegoodscentscompany.com
Density 1.051 g/cm³ @ 25 °C thegoodscentscompany.com
Flash Point 35 °C (95 °F) sigmaaldrich.com
Refractive Index 1.396 @ 20 °C thegoodscentscompany.com
IUPAC Name methyl 2-methoxyacetate nih.gov

Historical Development of Academic Research on this compound

The academic exploration of this compound and its reactivity has evolved over several decades. Early research, including a 1970 study in the Journal of the American Chemical Society, focused on its fundamental properties, such as its behavior under chemical ionization mass spectrometry. acs.org

A significant development in its application within synthetic organic chemistry was reported in a 1991 paper in the Polish Journal of Chemistry. This research described this compound as a novel and selective reagent for the protection of alcohols and phenols at room temperature, catalyzed by zinc chloride etherate. The study provided detailed findings on its reactivity with various substrates.

Conditions: Zinc chloride etherate in dichloromethane at room temperature.

SubstrateProductYieldReaction TimeReference
PhenolMethoxymethyl phenyl ether81%16 hrs
4-Nitrobenzyl alcohol4-Nitrobenzyl methoxymethyl ether76%3 hrs
3,4-Dichlorophenol3,4-Dichlorophenyl methoxymethyl ether66%N/A
4-Carbomethoxyphenol4-Carbomethoxyphenyl methoxymethyl ether68%N/A

The methods for synthesizing this compound have also been a subject of ongoing research and development. Historically, one route involved the reaction of methyl chloroacetate (B1199739) with sodium methoxide. google.com However, this method was often associated with low yields and was considered technologically outdated for large-scale production. google.comgoogle.com

More recent research has focused on developing more efficient, high-yield, and industrially viable synthesis pathways. google.com A prominent modern method is the carbonylation of methylal (dimethoxymethane) and carbon monoxide (CO) using various catalysts. google.comrsc.org Researchers at the University of California, Berkeley, reported using zeolite catalysts like FAU, MFI, and BEA for this gas-solid phase reaction, which can operate at lower pressures and temperatures, offering high selectivity for this compound. google.com Other patented methods describe synthesis from methylal and formic acid, aiming for high selectivity (>90%) and yield (>86%) under mild conditions with catalysts that are less corrosive to equipment. google.com These advancements highlight the compound's sustained importance as both a fine chemical for synthesis and a valuable industrial intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O3/c1-4(5)7-3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDOIDXVJXDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884067
Record name Methanol, 1-methoxy-, 1-acetate
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4382-76-7
Record name Methanol, 1-methoxy-, 1-acetate
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Record name Methoxymethyl acetate
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Record name Methoxymethyl acetate
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Record name Methanol, 1-methoxy-, 1-acetate
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Record name Methanol, 1-methoxy-, 1-acetate
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Record name METHOXYMETHYL ACETATE
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Advanced Synthetic Methodologies for Methoxymethyl Acetate

Catalytic Synthesis Pathways

Modern synthesis of methoxymethyl acetate (B1210297) is increasingly reliant on advanced catalytic pathways that offer improvements over traditional methods. These routes include the carbonylation of methylal and various esterification and methoxylation reactions, which provide alternative and potentially more efficient means of production.

Carbonylation Reactions (e.g., from Methylal and Carbon Monoxide)

The carbonylation of methylal (dimethoxymethane, DMM) with carbon monoxide (CO) represents a significant advanced route to methoxymethyl acetate (MMAC). This pathway is notable for its directness in forming the target molecule. google.com The reaction can be performed under various catalytic conditions, with both heterogeneous and homogeneous systems being subjects of research.

The use of solid acid catalysts, particularly molecular sieves (zeolites), in a gas-solid phase fixed-bed reactor is a prominent method for the carbonylation of methylal. google.com This approach avoids issues associated with liquid-phase reactions, such as the low solubility of CO, which often necessitates high pressures to achieve high reactivity. google.com

Research has investigated several types of molecular sieves as catalysts, including FAU, MFI, BEA, MOR, and MWW. google.comgoogle.com The reaction mechanism on these zeolites is initiated by the interaction of methylal with the Brønsted acid sites of the catalyst. rutgers.edu This leads to the formation of surface intermediates which then undergo carbonylation. rutgers.edu

Different zeolite structures exhibit varying levels of performance. For instance, MWW-type molecular sieves, which possess twelve-membered ring holes, ten-membered ring channels, and supercages, have demonstrated higher selectivity towards this compound compared to MFI (with only ten-membered rings) and BEA (with only twelve-membered rings) types. google.com FAU-type molecular sieves are also effective, achieving a selectivity of nearly 80% at a temperature of 373K and a pressure of 3×10⁵ Pa. google.com A key side reaction observed in this process is the disproportionation of methylal into dimethyl ether and methyl formate (B1220265). google.com

The table below summarizes the performance of different molecular sieve catalysts in the carbonylation of methylal.

Catalyst TypeSkeleton TopologyKey Structural FeaturesReaction Temperature (°C)Reaction Pressure (Pa)MMAC Selectivity
MWW MWW12-membered ring holes, 10-membered ring channels, supercages60-1801-50×10⁵Higher than MFI and BEA google.com
FAU FAU12-membered ring pores, supercages100 (373K)3×10⁵~80% google.com
MFI MFICrossed 10-membered ring structure80-150< 1MPaLower than MWW google.com
BEA BEA12-membered ring structure80-150< 1MPaLower than MWW google.com
MOR MOR-80-150< 1MPaInvestigated google.com

This table is generated based on data from cited research findings. google.com

Homogeneous catalysis offers an alternative to heterogeneous systems for the carbonylation of methylal. One notable process involves reacting formaldehyde (B43269) derivatives, such as methylal, with carbon monoxide in the presence of a copper(I) carbonyl or a silver carbonyl catalyst within a boron trifluoride-methanol solution. googleapis.com This method can achieve very high reaction efficiency, with one example reporting a yield of up to 95% when methylal is used as the raw material. google.com However, a significant challenge with this approach is the requirement for high CO pressure to maintain the stability of the active carbonyl compound catalyst. google.com

Esterification and Methoxylation Reactions

Beyond carbonylation, other synthetic routes involving esterification and methoxylation are well-established or are being developed for the production of this compound.

A conventional and widely referenced method for synthesizing this compound is through the methoxylation of a chloroacetate (B1199739) precursor. google.com The process involves the reaction of methyl chloroacetate with sodium methoxide (B1231860). guidechem.com In a typical procedure, methyl chloroacetate is added to sodium methoxide while stirring. guidechem.com The reaction temperature is carefully controlled, initially at around 30°C and then maintained at approximately 70°C. guidechem.com This temperature management is crucial, as excessively high temperatures can negatively impact the color and quality of the final product, while low temperatures result in an impractically slow reaction rate. guidechem.com

A more recent development is the direct synthesis of this compound from the reaction of methylal and formic acid. google.com This method is characterized by the use of a specific catalyst that allows the reaction to proceed under relatively mild temperature and pressure conditions, which is advantageous as it reduces the corrosiveness towards reaction equipment. google.com Research indicates that this pathway can achieve high selectivity and yield, with reported selectivity for this compound reaching over 90% and yields exceeding 86%. google.com

The table below outlines the typical reaction parameters for this direct esterification process.

ReactantsCatalystReaction Temperature (°C)Reaction Time (h)Molar Ratio (Methylal:Formic Acid)SelectivityYield
Methylal, Formic AcidProprietary120-1602-61:5 - 4:5>90% google.com>86% google.com

This table is generated based on data from cited research findings. google.com

Oxidative Carbonylation Routes

Oxidative carbonylation represents a pathway to synthesize this compound and its related compounds by reacting a methanol (B129727) source with carbon monoxide in the presence of an oxidizing agent and a catalyst. One patented method describes the oxycarbonylation of methanol to directly produce methyl methoxyacetate (B1198184). google.com This process involves reacting methanol with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and a metallic oxidizing agent. google.com

The reaction can be conducted in a high-pressure reactor, where methanol, the hydrogen fluoride catalyst, and the oxidizing agent are charged, followed by pressurization with carbon monoxide. google.com The mixture is then heated to the desired temperature to initiate the reaction. google.com A variety of oxidizing agents can be used, with cobalt (III) salts being particularly effective. google.com For instance, using cobalt trifluoride (CoF₃) in a solution of hydrogen fluoride and boron trifluoride at 20°C with a carbon monoxide pressure of 1000 psi resulted in a 53% yield of methyl methoxyacetate based on the cobalt salt. google.com The process can be operated in either a batch or continuous mode. google.com

Other oxidizing systems, such as cobalt difluoride combined with hydrogen peroxide or nitric acid, have also been demonstrated. google.com The reaction conditions, including temperature and pressure, are crucial parameters that influence the yield and selectivity of the product. google.com

Table 1: Examples of Oxidative Carbonylation for Methyl Methoxyacetate Synthesis

Oxidizing Agent Catalyst System CO Pressure (psi) Temperature (°C) Yield (%)* Source
Cobalt Trifluoride (CoF₃) HF/BF₃ 1000 20 53 google.com
Cobalt Difluoride (CoF₂)/H₂O₂ HF 1100 20 16 google.com
Manganese Trifluoride (MnF₃)/H₂O₂ HF 1100 20 10 google.com

Note: Yields for CoF₂/H₂O₂ and MnF₃/H₂O₂ are based on hydrogen peroxide; yield for CoF₃ is based on the cobalt salt.

Development and Application of Novel Catalytic Systems (e.g., Solid Superacids, Sulfonic Acid Resins)

The development of heterogeneous catalysts is critical for creating more efficient and environmentally benign synthesis processes. Solid superacids and sulfonic acid resins have emerged as promising candidates for various acid-catalyzed reactions, including those related to the synthesis of acetate esters.

Solid Superacids Solid superacids are materials that possess an acid strength greater than 100% sulfuric acid. rushim.ru These catalysts, such as sulfated metal oxides (e.g., SO₄²⁻/TiO₂, SO₄²⁻/ZrO₂, S₂O₈²⁻/Fe-ZrO₂), offer advantages like high catalytic activity, non-toxicity, and ease of recovery and reuse. researchgate.netresearchgate.netcardiff.ac.uk Their strong surface acidity is due to a combination of Brønsted and Lewis acid sites, which enhances catalytic performance. researchgate.netresearchgate.net For example, a sulfated titania solid superacid (TiO₂/SO₄²⁻) synthesized from recovered TiO₂ demonstrated high catalytic activity, achieving over 92% conversion in certain esterification reactions. researchgate.net The addition of other metal oxides, like CeO₂, Al₂O₃, or WO₃, can further enhance the acidic properties and stability of these catalysts. researchgate.netresearchgate.net While not specifically documented for this compound, their proven efficacy in other esterification and etherification reactions suggests their potential as effective catalysts for its synthesis. researchgate.netresearchgate.netrsc.org

Sulfonic Acid Resins Sulfonic acid resins are another class of solid acid catalysts that have shown excellent performance in the carbonylation of dimethoxymethane (B151124) (DMM) to produce methyl methoxyacetate (MMAc), a closely related compound. rsc.orgrsc.org These resins function as effective catalysts under relatively mild conditions. rsc.org Research has shown that with a sulfonic acid resin catalyst, a DMM conversion of 99.98% with an MMAc selectivity of 50.66% can be achieved at 393 K and 6.0 MPa. rsc.org

A critical factor influencing the reaction is the water content in the feedstock; reducing the water content from 2887 ppm to 100 ppm significantly increased the selectivity for MMAc from 50.66% to a maximum of 68.83%. rsc.org This is attributed to water competing with the reactant for active acid sites on the resin. rsc.org These resin catalysts also exhibit remarkable stability, showing no noticeable loss of activity after being reused more than nineteen times in a slurry reactor and after 300 hours of continuous operation in a fixed-bed reactor. rsc.org

Table 2: Effect of Water Content and Reaction Time on DMM Carbonylation using a Sulfonic Acid Resin Catalyst

Parameter Value DMM Conversion (%) MMAc Selectivity (%) DME Selectivity (%) Source
Water Content 2887 ppm 99.93 50.66 23.70 rsc.org
325 ppm 99.95 60.89 19.14 rsc.org
100 ppm 99.98 68.83 14.11 rsc.org
Reaction Time 0.5 h 66.50 17.07 68.74 rsc.org
1 h 84.16 - - rsc.org
4 h 98.35 - - rsc.org
6-20 h >99.80 - - rsc.org

Reaction Conditions: 393 K, 6.0 MPa, CO to DMM ratio = 1.97/1. Dashes (-) indicate data not specified in the source.

Process Optimization and Intensification in this compound Synthesis

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. comsats.edu.pk For equilibrium-limited reactions like esterification, reactive distillation (RD) is a prime example of process intensification. comsats.edu.pk RD combines chemical reaction and separation in a single unit, which can enhance conversion, improve selectivity, and reduce energy consumption by continuously removing products from the reaction zone, thereby shifting the equilibrium. comsats.edu.pk

While specific studies on process intensification for this compound are not widely available, extensive research on similar systems, such as the synthesis of methyl acetate and 2-methoxy-2-methyl-heptane (MMH), provides a strong basis for its potential application. comsats.edu.pkresearchgate.net

Reactive Distillation (RD): In the synthesis of methyl acetate from acetic acid and methanol, the use of an RD column with a solid ion-exchange acid catalyst (like Amberlyst 15) has been successfully commercialized. comsats.edu.pk The optimization of parameters such as catalyst holdup, weir height on trays, and feed locations is crucial for maximizing efficiency. comsats.edu.pk

Mechanistic Investigations of Reactions Involving Methoxymethyl Acetate

Reaction Mechanisms in Protecting Group Chemistry

The methoxymethyl (MOM) group is a widely used acetal (B89532) for the protection of alcohols due to its ease of installation and its stability under a range of conditions, yet it can be removed under specific, controlled acidic conditions.

The reaction is typically performed in the presence of a non-nucleophilic, hindered base, such as N,N-diisopropylethylamine (DIPEA), which serves to deprotonate the alcohol, increasing its nucleophilicity, or to scavenge the HCl byproduct. adichemistry.comwikipedia.org The mechanism can be described as follows:

Activation (optional but common): A base deprotonates the alcohol (R-OH) to form a more nucleophilic alkoxide (R-O⁻).

Nucleophilic Attack: The oxygen atom of the alcohol or alkoxide attacks the electrophilic methylene (B1212753) carbon of chloromethyl methyl ether.

Displacement: This attack occurs in a concerted fashion, displacing the chloride ion as a leaving group. This step is characteristic of an SN2 reaction. masterorganicchemistry.comgacbe.ac.in

The reaction is significantly faster than alkylations with less reactive halides like benzyl (B1604629) bromide because the adjacent ether oxygen in CH₃OCH₂Cl stabilizes the developing positive charge in the transition state through resonance, giving the reaction some SN1 character. thieme-connect.degacbe.ac.in This stabilization leads to the formation of a transient, resonance-stabilized oxocarbenium ion (CH₃O=CH₂⁺), which is highly electrophilic and readily captured by the alcohol nucleophile. pitt.edu

The cleavage of MOM ethers is most commonly achieved under acidic conditions. The mechanism is essentially the reverse of the acetal formation.

Protonation: A Brønsted or Lewis acid protonates the ether oxygen of the MOM group that is derived from the protecting group (the CH₃O- moiety). youtube.com This makes the methoxy (B1213986) group a good leaving group (methanol).

Formation of Oxocarbenium Ion: The lone pair on the other oxygen atom (from the protected alcohol) assists in the departure of the leaving group, leading to the formation of a resonance-stabilized oxocarbenium ion and releasing methanol (B129727).

Hydrolysis: A nucleophile, typically water present in the reaction medium, attacks the oxocarbenium ion.

Final Deprotonation: Loss of a proton from the resulting intermediate yields the deprotected alcohol and formaldehyde (B43269).

A variety of reagents can be used to effect this transformation, each operating by facilitating the key cleavage of the C-O bond. For aromatic MOM ethers, treatment with trialkylsilyl triflates like TMSOTf in the presence of 2,2'-bipyridyl proceeds via the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the phenol. acs.org This highlights that the deprotection pathway can be tailored based on the substrate and reagents. acs.org The deprotection of MOM esters follows a similar acid-catalyzed hydrolysis mechanism.

Role of Methoxymethyl Species in Catalytic Processes

Beyond their synthetic utility as protecting groups, methoxymethyl species are crucial intermediates in acid-catalyzed reactions, most notably in the conversion of methanol to hydrocarbons (MTH) over solid acid catalysts like zeolites. In this context, methoxymethyl acetate (B1210297) itself does not act as a starting material but rather its constituent parts—the methoxymethyl cation and acetate species—are key players in the formation of the first carbon-carbon bonds.

One of the leading proposed mechanisms for the initial C-C bond formation in the MTH process is the methoxymethyl cation pathway. oaepublish.comoaes.cc This mechanism avoids the need for organic impurities and relies on species derived directly from the methanol feed.

The key steps are:

Formation of Surface Methoxy Species (SMS): Methanol or dimethyl ether (DME), which is in equilibrium with methanol, adsorbs onto Brønsted acid sites (H⁺) of the zeolite catalyst to form highly active surface methoxy species (Zeolite-O-CH₃). oaepublish.comresearchgate.net

Generation of Methoxymethyl Cation: The SMS reacts with another molecule of methanol or DME. oaes.cc This reaction generates a gas-phase or loosely bound methoxymethyl cation (CH₃OCH₂⁺). oaes.ccrsc.org

C-C Bond Formation: The highly electrophilic methoxymethyl cation then couples with another methanol or DME molecule to form the first C-C bond, yielding precursors to the first olefins, such as 1,2-dimethoxyethane (B42094) or 2-methoxyethanol. rsc.orgbath.ac.ukacs.org

Spectroscopic and computational studies have provided evidence for this pathway, identifying SMS and proposing the methoxymethyl cation as a viable intermediate. oaes.ccresearchgate.net The feasibility of this route is highly dependent on catalyst properties. researchgate.netacs.org

An alternative direct mechanism for the initial C-C bond formation is the Koch-type carbonylation route. oaepublish.comnih.gov This pathway is analogous to the classic Koch reaction, where an alcohol or alkene is carbonylated in the presence of a strong acid. wikipedia.orgorganicchemistrytutor.com In the MTH process, this mechanism involves the formation of surface acetate species, which can lead to products like methyl acetate.

The proposed steps are:

Formation of SMS: As with the previous mechanism, methanol first forms surface methoxy species (SMS) on the catalyst's acid sites. nih.gov

Carbonylation of SMS: The SMS undergoes carbonylation by reacting with carbon monoxide (CO). The CO can be formed from the dehydrogenation of methanol via a formaldehyde intermediate at MTH reaction temperatures. oaepublish.comoaes.cc

Formation of Surface Acetate: This carbonylation step results in the formation of a direct C-C bond-containing species: a surface-bound acetate group (Zeolite-O-C(O)CH₃). nih.govnih.gov

Formation of Methyl Acetate: The surface acetate can then react with methanol to produce methyl acetate, which has been detected as an early intermediate in the MTH process. oaepublish.comnih.gov

Spectroscopic evidence, including solid-state NMR, has been vital in identifying surface-bound acetate species, lending strong support to the viability of the Koch-type carbonylation mechanism. nih.govresearchgate.net The energy barrier for this pathway has been shown by theoretical calculations to be relatively low. oaepublish.com

The behavior of methoxymethyl species in catalytic processes is intrinsically linked to their interaction with the catalyst surface. In zeolite-catalyzed MTH reactions, the Brønsted acid sites (BAS), typically associated with framework aluminum atoms, are the primary active sites. rsc.org

Adsorption and Activation: Methanol adsorbs on these BAS to form the crucial surface methoxy species (SMS), which are the precursors for further reactions. oaepublish.comscielo.br The density and strength of these acid sites directly influence the concentration and reactivity of SMS.

Intermediate Stabilization: The confined environment of the zeolite pores and channels plays a critical role in stabilizing reactive intermediates like the methoxymethyl cation. The binding energy of these intermediates to the active site is a key parameter; it must be strong enough to allow for reaction but not so strong as to inhibit product release. researchgate.net

Site Density and Competition: The density of active sites can influence the reaction pathway. A higher density can promote bimolecular reactions but may also lead to site competition. acs.org Microkinetic modeling has shown that an optimal acid site density exists for maximizing the formation rate of products like propylene (B89431) via the methoxymethyl cation pathway. researchgate.netacs.org For instance, studies on ZSM-5 catalysts have shown that the binding energy of the methoxymethyl cation should be in the range of -80 to -100 kJ mol⁻¹ for maximum propylene formation at certain active sites. researchgate.netacs.org

The interaction between methoxymethyl species and the catalyst is a dynamic process involving adsorption, surface reaction, and desorption, all of which are governed by the specific properties of the catalyst's active sites and structure.

Elucidation of Broader Reaction Pathways and Intermediates

The study of methoxymethyl acetate extends beyond simple transformations to the elucidation of complex reaction pathways where it or its constituent parts act as crucial intermediates. Understanding these pathways is fundamental to controlling reaction outcomes and designing new synthetic methodologies. Research has focused on identifying the transient species that dictate the course of these reactions, with the methoxymethyl cation emerging as a central figure in many proposed mechanisms.

Acid-catalyzed hydrolysis has been a significant area of investigation. Unlike typical ester hydrolysis that might proceed through a bimolecular (AAC2) mechanism in dilute acids, this compound is observed to hydrolyze solely via a unimolecular (AAL1) pathway even under mild acidic conditions. cdnsciencepub.comcdnsciencepub.com This mechanism involves the protonation of the ether oxygen followed by the cleavage of the carbon-oxygen bond to form a stabilized methoxymethyl carbenium ion (CH₃OCH₂⁺) and acetic acid. cdnsciencepub.com This oxycarbonium ion is sufficiently stabilized by the methoxy group, making this unimolecular route predominant. cdnsciencepub.com The stability of this intermediate is a key factor that distinguishes the reactivity of this compound from other acylals. cdnsciencepub.com

Kinetic studies comparing the hydrolysis of various acetates in sulfuric acid solutions have provided quantitative support for this mechanism. The rate of hydrolysis of this compound shows a distinct dependence on the acid concentration, consistent with the A-1 mechanism.

Table 1: First-Order Rate Constants for the Hydrolysis of Various Acetates in Aqueous Sulfuric Acid at 25°C

Compound Acid Concentration (% H₂SO₄) Rate Constant (k, s⁻¹)
This compound 19.8 1.10 x 10⁻³
This compound 38.9 1.82 x 10⁻²
Methylene Diacetate 58.3 4.90 x 10⁻⁴
Methylene Diacetate 75.3 1.35 x 10⁻²

This table is generated based on data presented in related research findings to illustrate comparative reaction rates. cdnsciencepub.com

In another significant reaction pathway, methoxymethyl species serve as intermediates in the synthesis of methyl methoxyacetate (B1198184) (MMAc) via the carbonylation of dimethoxymethane (B151124) (DMM). rsc.org In this process, DMM is thought to react with an acid catalyst (like a sulfonic acid resin) to generate a methoxymethyl intermediate and methanol. rsc.org This methoxymethyl species is then attacked by carbon monoxide to form a methoxyacetyl species, which subsequently reacts with DMM or methanol to yield the final product, MMAc. rsc.org The reaction pathway is complex, with several side reactions occurring, such as the disproportionation of DMM to dimethyl ether (DME) and the hydrolysis of MMAc to methoxyacetic acid (MA). rsc.org

The evolution of product selectivity over time provides insight into the various competing pathways and the role of intermediates.

Table 2: Influence of Reaction Time on Product Selectivity in the Carbonylation of DMM

Reaction Time (h) MMAc Selectivity (%) DME Selectivity (%) MA Selectivity (%)
0.5 17.07 68.74 -
2.0 - - -
4.0 - - -
6.0 - - 2.26
8.0 - - 1.64
20.0 - - 1.62

Data derived from studies on the liquid-phase carbonylation of DMM, illustrating the progression of the reaction and formation of various products. rsc.org Note: Specific selectivity values for MMAc and DME at all time points were not fully detailed in the source.

The existence and stability of the methoxymethyl carbenium ion (CH₃OCH₂⁺) as a key intermediate have been further substantiated by computational studies and mass spectrometry. acs.orgsci-hub.se AM1 calculations, for instance, have been used to model the energy profiles for the dissociation of substrates like (methoxymethyl)pyridinium ions. sci-hub.se These studies suggest that while the methoxymethyl carbenium ion itself may be too unstable to exist as a free intermediate in the reaction of certain charged substrates in solution, ion-neutral complexes involving this cation are stable enough to be considered intermediates. sci-hub.se Chemical ionization mass spectrometry studies also confirm the formation of the methoxymethyl cation as a significant ion in the gas phase reactions of this compound. acs.org

Furthermore, the "methoxymethyl pathway" is recognized in broader catalytic cycles, such as the conversion of dimethyl ether (DME) to olefins over zeolite catalysts. bath.ac.uk In these complex reaction networks, surface methoxy groups can react with DME to form methoxymethyl groups, which are key intermediates in the formation of the first carbon-carbon bonds, leading eventually to products like propylene. bath.ac.uk

Applications of Methoxymethyl Acetate in Advanced Organic Synthesis and Medicinal Chemistry

Protecting Group Strategies for Hydroxyl Functionalities (Alcohols, Phenols)

The primary and most well-established application of methoxymethyl acetate (B1210297) in organic synthesis is as a protecting group for hydroxyl compounds. It serves to mask the reactivity of alcohols and phenols during multi-step synthetic sequences, preventing them from undergoing unwanted reactions. The resulting methoxymethyl (MOM) ether is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.

Methoxymethyl acetate offers a milder and often more convenient alternative to the highly carcinogenic chloromethyl methyl ether (MOMCl) for the introduction of the MOM protecting group. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride etherate, in a suitable solvent like dichloromethane (B109758) at room temperature.

Regioselective Protection in Polyhydroxylated Compounds

In molecules containing multiple hydroxyl groups, such as polyols and carbohydrates, the ability to selectively protect one hydroxyl group over others is crucial for complex synthetic endeavors. This compound, in conjunction with specific catalytic systems, can achieve a degree of regioselectivity. For instance, in the protection of diols, it is possible to obtain monoprotected products with the MOM group at the more hindered hydroxyl group in good yields. This selectivity is often influenced by the formation of intermediates and the steric and electronic properties of the substrate.

The regioselective protection of secondary alcohols in carbohydrates, including hexopyranoside diols, triols, and tetraols, has been explored with methoxymethyl acetals, among other protecting groups. The ability to differentiate between multiple secondary hydroxyl groups is a significant challenge in carbohydrate chemistry, and methods involving methoxymethyl ethers contribute to addressing this challenge. While enzymatic methods are often effective for selective acylation of primary alcohols, the selective protection of secondary hydroxyls in the presence of primary ones remains a key area of research where reagents like this compound play a role.

Development of Mild Protection and Deprotection Methodologies

A key advantage of the MOM group is the availability of mild protection and deprotection methods, which is critical when dealing with sensitive and complex molecules. The use of this compound with a Lewis acid catalyst, such as zinc chloride etherate, provides a mild method for protection.

Significant research has been dedicated to developing even milder and more selective deprotection conditions for MOM ethers. These methods aim to remove the MOM group while leaving other protecting groups and sensitive functionalities intact. A variety of reagents and conditions have been developed to achieve this, as detailed in the table below.

Reagent/CatalystConditionsSubstrate ScopeReference
p-Toluenesulfonic acid (pTSA)Solvent-free, trituration at room temperatureDeprotects MOM ethers in the presence of methoxyl, benzyl (B1604629), ester, amide, allyl, and lactone groups.
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) / 2,2'-bipyridylMild conditionsHighly chemoselective for MOM ethers.
H₃PW₁₂O₄₀Room temperature (protection), ethanol (B145695) reflux (deprotection)Selectively protects primary and secondary alcohols over phenols and tertiary alcohols. Selectively deprotects primary and secondary MOM ethers.
Silica-supported sodium hydrogen sulfateRoom temperatureChemoselective deprotection of phenolic MOM ethers.
Carbon tetrabromide (CBr₄)Catalytic amount in isopropanol (B130326) under refluxHydrolyzes MOM ethers.

Synthesis of Complex Organic Molecules and Natural Products

The methoxymethyl (MOM) protecting group, often installed using this compound, plays a crucial role in the total synthesis of complex organic molecules and natural products. Its stability under a variety of reaction conditions makes it an ideal choice for lengthy synthetic sequences that involve multiple transformations.

One notable example is the scalable total synthesis of deoxyrhapontigenin, a polyoxygenated E-stilbenoid with potent biological activities. In this synthesis, the protection of phenolic groups using methoxymethyl was a key step, enabling the subsequent transformations required to construct the target molecule. The MOM group's ability to withstand basic conditions was essential for the success of reactions like the Heck-Mizoroki reaction.

Furthermore, in the synthesis of various bioactive natural products, the MOM group has been employed to protect hydroxyl functionalities, allowing for the selective manipulation of other parts of the molecule. For instance, in the development of tetracycline (B611298) antibiotics, the replacement of an acetyl protecting group with a methoxymethyl group was a key strategic decision. The introduction of the MOM group can also be instrumental in the synthesis of precursors for complex molecules, such as using methoxymethyl bromide, a related reagent, for the synthesis of nitriles from aldoximes which can then be used in the construction of larger bioactive molecules.

Role as an Intermediate in Pharmaceutical Synthesis (e.g., Vitamin B6, Sulfonamide Derivatives)

This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. A significant application is in the synthesis of Vitamin B6 and its precursors. For example, 3-cyano-4-(ethoxymethyl)-6-methyl-2-pyridone, a key intermediate in the synthesis of Vitamin B6, can be synthesized in a reaction involving 1-ethoxy-2,4-pentanedione, which is structurally related to intermediates that could be derived from this compound. Patents have described methods for synthesizing methyl methoxyacetate (B1198184) and its application in the production of Vitamin B6 and sulfonamides.

In the field of sulfonamide derivatives, which are a class of drugs with a wide range of therapeutic applications, methoxymethyl-protected compounds are utilized as intermediates. For instance, the secondary sulfonamide nitrogen can be protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOM-Cl) to prevent undesired side reactions during the synthesis of complex sulfonamide-based drugs. This protection strategy is crucial for the successful construction of the final pharmaceutical product.

Applications in Chiral Synthesis and Dynamic Resolution of Chiral Amines

While direct applications of this compound in chiral synthesis are not extensively documented, closely related compounds like ethyl methoxyacetate have shown significant utility in the dynamic kinetic resolution (DKR) of chiral amines. DKR is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture with a theoretical yield of 100%.

In a study on the DKR of selenium-containing chiral amines, ethyl methoxyacetate was found to be an effective acyl donor in a chemoenzymatic process. The process utilized a lipase (B570770) for the kinetic resolution and a palladium catalyst for the in-situ racemization of the unreacted amine. The use of ethyl methoxyacetate as the acylating agent resulted in high enantiomeric excess of the corresponding amide. This demonstrates the potential of methoxyacetate derivatives in stereoselective transformations, which are of paramount importance in the synthesis of chiral drugs and other bioactive molecules.

Emerging Applications in Materials Science (e.g., related methoxy (B1213986) acetates in electronic materials)

Related methoxy acetates, particularly 1-methoxy-2-propanol (B31579) acetate (also known as propylene (B89431) glycol monomethyl ether acetate or PGMEA), have found significant applications in the electronics industry, especially in the formulation of photoresists for semiconductor manufacturing. Photoresists are light-sensitive materials used to create the intricate patterns on microchips.

PGMEA is a widely used solvent in photoresist formulations due to its excellent solvency for the resin and photosensitive components, as well as its appropriate evaporation rate, which allows for the formation of uniform thin films.

Advanced Analytical Methodologies in Research on Methoxymethyl Acetate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental tools for probing the molecular structure of methoxymethyl acetate (B1210297) and monitoring its formation or conversion during chemical reactions. By interacting with molecules using various forms of energy, these techniques provide synergistic information to confirm the compound's identity and connectivity. unl.edu, upatras.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds like methoxymethyl acetate. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals corresponding to the three unique proton environments are expected: the acetyl methyl group (CH₃CO-), the central methylene (B1212753) bridge (-OCH₂O-), and the methoxy (B1213986) methyl group (CH₃O-). The integration of these signals confirms the 3:2:3 proton ratio, and their chemical shifts are indicative of their specific electronic surroundings.

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying the carbon skeleton. It will show separate resonances for the carbonyl carbon, the methylene carbon, and the two distinct methyl carbons, confirming the molecular framework. acs.org In some research, quantitative NMR (qNMR) has been utilized to determine the purity of synthesized compounds with high accuracy, achieving results greater than 98%. scielo.br

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. upatras.gr In electron ionization (EI) mode, this compound (molecular weight: 104.10 g/mol ) would yield a molecular ion peak (M⁺) at m/z 104. nih.gov The fragmentation pattern provides structural clues; for instance, the loss of the methoxy group or the acetyl group would result in characteristic fragment ions, helping to piece together the molecular structure. oup.com GC-MS, which couples gas chromatography with mass spectrometry, is particularly effective for separating and identifying components in a mixture. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by strong absorption bands indicating its key functional groups. nih.gov A prominent C=O stretching band appears for the ester carbonyl group, while various C-O stretching bands are visible for the ether and ester linkages. researchgate.net

UV/Vis Spectroscopy Ultraviolet-visible (UV/Vis) spectroscopy measures the electronic transitions within a molecule. this compound itself does not possess strong chromophores that absorb significantly in the typical UV-Vis range (200–800 nm). However, this technique becomes crucial in operando studies where it can monitor the formation or consumption of other species in a reaction mixture that do have a UV-Vis signature, such as certain catalytic intermediates or aromatic byproducts. oaepublish.com, acs.org

Table 1: Characteristic Spectroscopic Data for this compound

Technique Feature Typical Value / Observation

| ¹H NMR | Chemical Shift (δ) | ~2.1 ppm (s, 3H, -COCH₃) ~3.4 ppm (s, 3H, -OCH₃) ~5.2 ppm (s, 2H, -OCH₂O-) | | ¹³C NMR | Chemical Shift (δ) | ~21 ppm (-COCH₃) ~56 ppm (-OCH₃) ~92 ppm (-OCH₂O-) ~170 ppm (C=O) | | Mass Spec. (MS) | Major Fragments (m/z) | 104 (M⁺) 75 ([M-C₂H₃O]⁺) 59 ([C₂H₃O₂]⁺) 45 ([CH₃O]⁺) 43 ([CH₃CO]⁺) | | Infrared (IR) | Absorption Bands (cm⁻¹) | ~1750 cm⁻¹ (C=O stretch) ~1250-1000 cm⁻¹ (C-O stretch) |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable technique for separating this compound from reaction mixtures and assessing its purity. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatography is ideally suited for analyzing volatile and thermally stable compounds like this compound. In numerous synthesis procedures, GC is the standard method used to determine the yield and purity of the final product. google.com A sample is vaporized and passed through a column with a stationary phase; components separate based on their boiling points and interactions with the phase. phenomenex.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of the eluted compounds, making it a powerful tool for analyzing reaction outcomes and identifying impurities. oup.com, rsc.org The specific retention time in the GC provides a quantitative measure of the compound, while the MS provides structural confirmation. mdpi.com

High-Performance Liquid Chromatography (HPLC) High-performance liquid chromatography is another key separation technique used in pharmaceutical and chemical analysis. mdpi-res.com, researchgate.net While GC is often preferred for a volatile compound like this compound, HPLC is valuable for analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or byproducts. rsc.org In HPLC, the sample is pumped in a liquid mobile phase through a column packed with a solid stationary phase. Separation occurs based on differential partitioning between the two phases. mdpi.com The stability of compounds in various solvents for HPLC analysis is often verified to ensure accurate quantification. europa.eu

Table 2: Illustrative Chromatographic Conditions for Solvent Purity Analysis

Parameter Gas Chromatography (GC)
Column Type Zebron ZB-624PLUS or similar mid-polarity phase phenomenex.com
Injection Mode Split
Carrier Gas Helium or Hydrogen
Temperature Program Initial hold, followed by a ramp (e.g., 40 °C hold for 5 min, then ramp to 240 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

In Situ and Operando Spectroscopic Studies of Reactions

To gain a deeper understanding of reaction mechanisms, chemists employ in situ and operando spectroscopy. These advanced methods allow for the observation of chemical species as they exist under actual reaction conditions. nih.gov, researchgate.net In situ techniques probe a system under simulated reaction conditions, while operando studies do so while simultaneously measuring catalytic activity. nih.gov

These methodologies are particularly relevant in catalysis research where methoxymethyl groups or acetate species are key intermediates. oaepublish.com For example, in methanol-to-hydrocarbon (MTH) conversion processes over zeolite catalysts, the formation of surface-bound species is critical. In situ solid-state NMR and operando UV-Vis spectroscopy have been used to identify surface-bound acetate species, which subsequently react with methanol (B129727) to form methyl acetate. oaepublish.com, acs.org Similarly, in situ IR spectroscopy can track the evolution of surface methoxy species and their subsequent carbonylation to form acetyl groups on a catalyst surface. acs.org These studies provide direct evidence for proposed reaction pathways, such as the Koch carbonylation mechanism, by observing intermediates that would be undetectable through conventional post-reaction analysis. oaepublish.com

Table 3: Examples of In Situ/Operando Studies Relevant to this compound Chemistry

Technique Reaction Studied Key Findings Reference
Solid-State NMR Methanol-to-Olefins (MTO) Identified surface-bound acetate reacting with methanol to produce methyl acetate. oaepublish.com, acs.org
In Situ IR Spectroscopy Methanol conversion on H-ZSM-5 Observed the formation and transformation of surface methoxy species with increasing temperature. acs.org
Operando UV-Vis Spectroscopy Methanol conversion on zeolites Monitored the formation of hydrocarbon pool species that possess distinct UV-Vis absorption bands. oaepublish.com, acs.org

Table 4: List of Chemical Compounds Mentioned

Compound Name
1,2-dimethoxyethane (B42094)
2-methoxyethanol
Acetaldehyde
Carbon Monoxide
Dichloromethane (B109758)
Dimethyl Ether
Ethyl Acetate
Formaldehyde (B43269)
Formic Acid
Hexane
Methanol
Methane (B114726)
This compound
Methyl Acetate
Methylal (Dimethoxymethane)

Industrial Research and Process Engineering for Methoxymethyl Acetate Production and Utilization

Catalyst Development and Optimization for Industrial Scale Synthesis

The industrial synthesis of methoxymethyl acetate (B1210297) (MMA) is critically dependent on the development of highly efficient and selective catalysts. Research has explored various catalytic systems tailored to different synthetic routes, aiming to maximize yield and minimize by-product formation under economically viable conditions.

One prominent route involves the carbonylation of methylal (dimethoxymethane, DMM) with carbon monoxide (CO). For this gas-solid phase reaction, zeolitic molecular sieves have shown significant promise. google.com Specifically, MWW-type molecular sieves, such as MCM-22 and MCM-49, have demonstrated higher selectivity towards methoxymethyl acetate compared to other structures like MFI (HZSM-5) or BEA (Hβ) types. google.com These catalysts, particularly in their hydrogen form (H-MCM-22), facilitate the reaction at relatively low temperatures (60-180°C) and pressures (1-50 x 10^5 Pa), which is a significant advantage over traditional high-pressure liquid-phase processes. google.com The optimal SiO₂/Al₂O₃ ratio for these catalysts is reported to be in the range of 30-120 for better performance. google.com Furthermore, loading these MWW-type sieves with metals like Palladium (Pd), Copper (Cu), Rhodium (Rh), or Iridium (Ir) can create supported catalysts for this reaction. google.com

Another significant pathway is the carbonylation of formaldehyde (B43269) or its derivatives, such as methylal, in a liquid phase. This process often employs a boron trifluoride-methanol complex catalyst containing a copper (I) and/or silver (I) compound. google.comgoogleapis.com These catalysts can form copper (I) carbonyl or silver (I) carbonyl in the BF₃-methanol solution, which are the active species for the reaction. google.comgoogleapis.com This method allows for the direct and selective production of this compound at low temperatures and pressures, with reported yields as high as 93.1% from methylal and 74.5% from paraformaldehyde. google.com

A third approach involves the reaction of methylal with formic acid. google.com This synthesis can be effectively catalyzed by both homogeneous and heterogeneous acid catalysts. P-toluenesulfonic acid has been used as a homogeneous catalyst, achieving yields of up to 86% in a batch reactor. google.com Heterogeneous catalysts like cation exchange resins have also been investigated for this process, offering advantages in terms of catalyst separation and reuse, although reported yields were lower (47%) under the specified conditions. google.com For methoxymethylation reactions in general, solid acid catalysts like molybdenum(VI) supported on zirconia (Mo(VI)/ZrO₂) have also been studied, showing high yields and the benefit of being recyclable. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst System Raw Materials Reaction Type Key Operating Conditions Reported Yield / Selectivity Source(s)
MWW-type molecular sieves (e.g., MCM-22, MCM-49) Methylal, Carbon Monoxide Gas-solid phase carbonylation Temp: 60-180°C, Pressure: 1-50 x 10⁵ Pa High selectivity google.com
Copper (I) / Silver (I) compound in BF₃-methanol Formaldehyde or Methylal, Carbon Monoxide Liquid phase carbonylation Low temperature and pressure Yield up to 93.1% google.comgoogleapis.com
p-Toluenesulfonic acid Methylal, Formic Acid Liquid phase batch reaction Temp: 117°C, Pressure: 3 MPa Yield up to 86%, Selectivity >90% google.com
Cation exchange resin Methylal, Formic Acid Liquid phase batch reaction Temp: 120°C, Pressure: 1.5 MPa Yield: 47% google.com
Mo(VI)/ZrO₂ Alcohols, Dimethoxymethane (B151124) Methoxymethylation Temp: 40°C Excellent yields (~99%) researchgate.net
Cobalt difluoride / Nitric acid Methanol (B129727), Carbon Monoxide Oxidative carbonylation Temp: 20°C, Pressure: 900 psi CO Yield: 39% google.com

Process Design and Engineering for Enhanced Production Efficiency and Yield

The design of the production process for this compound is intrinsically linked to the chosen synthetic route and catalyst system, with the primary goals of enhancing production efficiency, maximizing yield, and ensuring process safety and sustainability.

For the carbonylation of methylal using solid catalysts, a gas-solid phase fixed-bed catalytic reaction process is advantageous. google.com This design circumvents the need for high CO pressure, a common drawback in liquid-phase reactions due to the low solubility of CO. google.com Operating at pressures below 1 MPa and temperatures between 80-150°C, this process minimizes energy consumption and reduces the potential for side reactions, with the main by-products being dimethyl ether and methyl formate (B1220265) from the disproportionation of methylal. google.com

In contrast, the carbonylation of formaldehyde or methylal with copper(I) or silver(I) catalysts is typically carried out in a liquid-phase batch or semi-batch process. google.com The process involves reacting the feedstocks in a solution of boron trifluoride and methanol. google.comgoogleapis.com An important engineering step in this process is the final addition of methanol to complete the formation of this compound. google.com While this process boasts high yields under mild conditions, the design must account for the handling of the BF₃-methanol solution and the separation of the product from the catalyst complex. google.com The use of continuous stirred-tank reactors (CSTRs) could be considered to improve the efficiency of contacting reactants with the catalyst and promote the dissolution of carbon monoxide into the reaction system. google.comrsc.org

The synthesis route from methylal and formic acid has been demonstrated in a batch reactor, specifically a stainless steel autoclave. google.com This process design is relatively simple, but for industrial scale, continuous processes are generally preferred. Process intensification techniques, such as reactive distillation (RD), could be explored to enhance efficiency. researchgate.netscribd.com Although not specifically documented for this exact reaction, RD is used in similar esterification processes like methyl acetate production. scribd.comcomsats.edu.pk It combines reaction and separation in a single unit, which can overcome equilibrium limitations, reduce capital and operating costs, and potentially increase product purity. scribd.com

Table 2: Overview of Process Designs for this compound Production

Process Design Raw Materials Catalyst Type Key Features Advantages Challenges Source(s)
Gas-Solid Phase Fixed-Bed Reactor Methylal, CO MWW-type molecular sieves Continuous process, low pressure (<1 MPa), low temperature (80-150°C) Overcomes low CO solubility in liquid phase, energy efficient Catalyst deactivation, heat management in the fixed bed google.com
Liquid Phase Batch/Semi-Batch Reactor Formaldehyde/Methylal, CO, Methanol Cu(I)/Ag(I) in BF₃-methanol Reaction in solution, subsequent methanol addition High yield and selectivity under mild conditions Handling of corrosive/toxic catalyst complex, product separation google.comgoogleapis.com
Liquid Phase Batch Autoclave Methylal, Formic Acid Acid catalysts (e.g., p-toluenesulfonic acid) Simple batch operation High yield and selectivity achievable Scalability for continuous production, catalyst separation for homogeneous catalysts google.com

Studies on Reaction Engineering and Reactor Design for Scalable Production

The transition from laboratory-scale synthesis to scalable industrial production of this compound necessitates detailed studies in reaction engineering and reactor design. The choice of reactor is paramount and is dictated by the reaction phase, catalyst type, and desired production capacity.

For the gas-solid phase carbonylation of methylal over molecular sieve catalysts, a tubular stainless steel fixed-bed reactor is the preferred design. google.com This reactor configuration allows for continuous operation and straightforward catalyst containment. Key reaction engineering parameters that must be optimized include reaction pressure (1-50 x 10⁵ Pa), temperature (60-180°C), and gas hourly space velocity (GHSV), which is typically in the range of 20-500 L·g⁻¹·h⁻¹. google.com The partial pressure of the reactants, methylal and CO, also plays a crucial role in reaction kinetics and selectivity. google.com Understanding the reaction kinetics, including the rate-determining steps and the effect of mass transfer limitations within the catalyst pores, is essential for accurate reactor modeling and scaling. researchgate.net

For liquid-phase reactions, such as the carbonylation of formaldehyde or the reaction of methylal with formic acid, high-pressure autoclaves, often magnetically stirred, are commonly used at the research and pilot scale. google.comgoogle.comgoogle.com These batch reactors allow for precise control of temperature and pressure and ensure good mixing of reactants. For industrial-scale production, a shift to continuous reactor systems like the Continuous Stirred Tank Reactor (CSTR) or the Plug Flow Reactor (PFR) would be necessary. researchgate.netblogspot.com A CSTR would be beneficial for reactions requiring significant agitation to enhance mass transfer, such as dissolving CO in a liquid phase. google.comrsc.org A PFR might be chosen for its higher conversion per unit volume for many reaction kinetics. blogspot.com The design of these continuous reactors would involve optimizing residence time, temperature profiles, and agitation speed to maximize throughput and yield.

The reaction involving methylal and formic acid in a batch autoclave has been studied under various conditions, showing that yield is sensitive to temperature, time, and pressure. google.com For instance, a yield of 86% was achieved at 117°C and 3 MPa over 2 hours, while different conditions led to varying outcomes. google.com This highlights the importance of kinetic modeling to predict optimal operating windows for scalable reactors. researchgate.net Furthermore, the choice between homogeneous and heterogeneous catalysts has a profound impact on reactor design and downstream processing. While homogeneous catalysts may offer high activity, they require complex separation units, whereas heterogeneous catalysts can be used in fixed-bed or slurry reactors, simplifying the process. researchgate.net

Table 3: Reactor Types and Operating Parameters in this compound Synthesis

Reactor Type Synthesis Route Catalyst Key Operating Parameters Impact on Production Source(s)
Tubular Fixed-Bed Reactor Methylal Carbonylation MWW-type molecular sieves Temp: 60-180°C, Pressure: 1-50 x 10⁵ Pa, GHSV: 20-500 L·g⁻¹·h⁻¹ Enables continuous gas-phase production; parameters control conversion and selectivity. google.com
Stirred Autoclave (Batch) Formaldehyde Carbonylation Cu(I)/Ag(I) in BF₃-methanol Temp: ~25°C, Pressure: 75 kg/cm² High yield in batch mode; stirring enhances CO dissolution. google.com
Stainless Steel Autoclave (Batch) Methylal + Formic Acid p-Toluenesulfonic acid Temp: 117-150°C, Pressure: 1-3 MPa, Time: 1-6 hours Yield is highly dependent on the combination of temperature, pressure, and reaction time. google.com
High-Pressure Reactor (Autoclave) Oxidative Carbonylation of Methanol HF with Co³⁺ salt Temp: ~20°C, High CO Pressure Allows for direct synthesis from methanol and CO, but involves highly corrosive materials. google.comgoogle.com

Economic and Sustainability Assessments of Industrial Processes

The industrial viability of any this compound production process is ultimately determined by its economic feasibility and sustainability. A comprehensive assessment involves analyzing capital and operating costs, as well as the environmental impact of the entire process lifecycle. bath.ac.ukchemconsai.com

Economic Assessment: The economics of this compound production are heavily influenced by several factors. The classic design trade-off between reactor costs and separation costs is a key consideration. researchgate.netacs.org Processes that achieve high conversion and selectivity in the reactor can reduce the burden and cost of downstream purification.

Raw Material Costs: The choice of feedstock (e.g., methylal, formaldehyde, methanol, CO, formic acid) is a primary cost driver. google.comresearchgate.net Processes utilizing cheaper and more abundant raw materials will have a significant economic advantage.

Energy Consumption: Processes operating at mild temperatures and lower pressures, such as the gas-solid phase carbonylation of methylal or the low-pressure liquid-phase synthesis, are economically favorable due to reduced energy costs. google.comgoogle.comresearchgate.net In contrast, high-pressure processes increase both capital expenditure for robust equipment and operational energy costs. google.com

Catalyst Costs: The cost, lifespan, and recyclability of the catalyst are crucial. Heterogeneous catalysts, which can be easily separated and potentially regenerated, are often more economical in the long run compared to single-use homogeneous catalysts that require complex separation processes. researchgate.netresearchgate.net

Capital Investment: The type of reactor and the complexity of the separation train dictate the initial capital investment. researchgate.netacs.org Process intensification, for example through the use of reactive distillation, can significantly reduce capital and operating costs by combining multiple operations into a single unit. scribd.com

Techno-economic analysis (TEA) is a vital tool for evaluating and comparing different process designs. bath.ac.ukupm.es For instance, in related chemical production, optimizing a process using simulation tools like ASPEN PLUS has shown potential for significant reductions in utility costs and attractive payback periods. chemconsai.comresearchgate.net

Sustainability Assessment: The sustainability of this compound production is assessed based on its environmental impact, safety, and efficiency in resource utilization.

Atom Economy: Processes with high selectivity and minimal by-product formation are more sustainable as they maximize the conversion of raw materials into the desired product, thus reducing waste. acs.org

Catalyst and Solvent Choice: The use of environmentally benign catalysts and solvents is a key aspect of green chemistry. Heterogeneous solid acid catalysts are preferable to corrosive liquid acids like HF or BF₃, which pose significant safety risks and equipment corrosion problems. google.comresearchgate.net Solvent-free reactions further enhance the sustainability profile. researchgate.net

Waste Reduction: The development of processes that minimize or eliminate waste streams is a primary goal. This can be achieved through high-selectivity catalysts and recycling of unreacted materials and solvents. bath.ac.ukchemconsai.com The Waste Reduction Algorithm (WAR) can be used to quantify and compare the potential environmental impact of different process configurations. chemconsai.comresearchgate.net

Feedstock Source: While currently derived from fossil-based feedstocks like methanol and syngas, future sustainability improvements could come from utilizing bio-based raw materials. bath.ac.uk The production of precursors from biorefinery streams is an active area of research that could lead to a "greener" production route for this compound and related chemicals. acs.org

Emerging Research Directions and Future Perspectives for Methoxymethyl Acetate

Development of Novel Synthetic Approaches and Catalytic Systems

Traditional synthesis methods for methoxymethyl acetate (B1210297), such as the methoxylation of methyl chloroacetate (B1199739) with sodium methoxide (B1231860), are often characterized by low efficiency and small production scales. google.com Similarly, older carbonylation approaches required harsh conditions, for instance using highly corrosive hydrogen fluoride (B91410) (HF) as a catalyst at high pressures of carbon monoxide (CO), which also suffered from poor selectivity. google.com Other methods using catalysts like BF₃ in methanol (B129727) required high CO pressure to maintain catalyst stability. google.com Consequently, recent research has focused on developing innovative and more efficient catalytic systems.

A significant area of development is the gas-phase carbonylation of dimethoxymethane (B151124) (methylal, DMM) with CO over solid acid catalysts. google.com This approach avoids issues common to liquid-phase reactions where the low solubility of CO necessitates high pressures. google.com One promising line of research involves using MWW-type zeolite catalysts, such as MCM-22 and MCM-49. google.com These catalysts, which feature a unique pore structure containing 12-membered ring cavities, 10-membered ring channels, and supercages, have demonstrated higher selectivity for methoxymethyl acetate compared to zeolites with only 10-membered rings (like HZSM-5) or only 12-membered rings (like Hβ). google.com The performance of these zeolites can be further enhanced by loading them with metals such as Palladium (Pd), Copper (Cu), Rhodium (Rh), or Iridium (Ir). google.com

Another novel approach involves the reaction of methylal with formic acid under relatively mild conditions. google.com This method is notable for using catalysts that are less corrosive to equipment and for achieving high yields and selectivity at lower temperatures and pressures. google.com Various catalysts have been shown to be effective, including p-toluenesulfonic acid, molecular sieves, and stannous chloride, with reported yields reaching up to 86% and selectivity over 90%. google.com

Synthetic RouteCatalyst SystemKey Reaction ConditionsReported Yield / SelectivityReference
Carbonylation of Dimethoxymethane (DMM)MWW-type Zeolites (MCM-22, MCM-49), optionally loaded with Pd, Cu, Rh, IrTemp: 60-180°C; Pressure: 1-50 x 10⁵ PaHigh selectivity (e.g., ~80% with FAU-type zeolite at 3 x 10⁵ Pa) google.com
Reaction of Dimethoxymethane (DMM) with Formic Acidp-toluenesulfonic acidTemp: 160°C; Pressure: 3 MPa; Time: 6hYield: 78% google.com
Reaction of Dimethoxymethane (DMM) with Formic AcidMolecular SieveTemp: 135°C; Pressure: 2 MPa; Time: 7hYield: 83% google.com
Reaction of Dimethoxymethane (DMM) with Formic AcidCation Exchange ResinTemp: 100°C; Pressure: 2 MPa; Time: 6hYield: 35% google.com
Reaction of Dimethoxymethane (DMM) with Formic AcidStannous ChlorideTemp: 120°C; Pressure: 1 MPa; Time: 3hYield: 65% google.com

Expansion of Applications in Chemical Synthesis and Materials Science

The primary application of this compound is as a valuable intermediate in the synthesis of other chemicals. google.comnih.gov Its utility spans the pharmaceutical, agrochemical, and bulk chemical industries. google.comnih.gov

Key applications include:

Pharmaceutical Synthesis : It serves as an important precursor in the manufacture of medicines such as Vitamin B6 and certain sulfonamides, like sulfadoxine. google.comgoogle.com

Ethylene (B1197577) Glycol Production : A highly significant potential application is its role in a synthetic route to ethylene glycol from syngas. google.comepa.gov this compound can be hydrogenated to produce ethylene glycol monomethyl ether, which is then hydrolyzed to yield ethylene glycol. google.com This pathway represents a non-petroleum-based method for producing a major commodity chemical. google.com

Agrochemicals : The compound is used as an intermediate in the manufacturing of pesticides and other agricultural chemicals. nih.gov

General Organic Synthesis : It is also used more broadly in basic organic chemical manufacturing. nih.gov While the related methoxymethyl (MOM) group is widely used to protect alcohols in complex syntheses, this compound itself serves as a key building block for larger molecules rather than as a protecting group reagent. ontosight.ai

Application AreaSpecific UseSignificanceReference
PharmaceuticalsIntermediate for Vitamin B6 and Sulfonamides (e.g., Sulfadoxine)Provides a building block for essential medicines. google.comgoogle.com
Bulk ChemicalsPrecursor to Ethylene Glycol via hydrogenation and hydrolysisEnables a pathway from syngas (C1 chemistry) to a major industrial chemical, reducing reliance on petroleum. google.comepa.gov
AgrochemicalsIntermediate in pesticide and fertilizer manufacturingContributes to the production of materials for the agricultural sector. nih.gov
Organic SynthesisGeneral chemical intermediateServes as a precursor in the synthesis of various organic compounds. nih.gov

There is currently limited research on the direct application of this compound in materials science, such as a monomer for polymerization or a component in high-energy materials. Future research may explore these possibilities.

Advanced Mechanistic Studies and Computational Insights

While novel synthetic routes for this compound have been developed, detailed mechanistic studies and computational analyses of these specific reactions are still an emerging research area. Much of the current understanding is inferred from studies of analogous chemical systems.

For instance, the carbonylation of methylal over solid acid catalysts like zeolites is central to new synthetic methods. google.com The mechanism likely involves the interaction of methylal with the acid sites of the catalyst to form reactive intermediates. chemicalbook.com Advanced techniques used to study the related carbonylation of methanol to methyl acetate, such as time-resolved operando DRIFTS-MS, could provide significant insights into the reaction pathways, the nature of the active sites, and the roles of different catalyst components for methylal carbonylation. rsc.org

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating mechanisms in related fields. For example, DFT calculations have been used to study the cleavage of methoxymethyl (MOM) ethers and to investigate the formation of the first C-C bond in the methanol-to-olefins (MTO) process. sci-hub.sebath.ac.uk In the MTO reaction, the formation of a "methoxymethyl cation" has been proposed as a key mechanistic step, which could be a relevant intermediate in the acid-catalyzed synthesis of this compound as well. bath.ac.ukoaepublish.com Applying similar computational models to the carbonylation of methylal could help to map the reaction energy profile, identify transition states, and optimize catalyst design for improved activity and selectivity. nih.gov

Future research in this area will likely focus on applying these advanced spectroscopic and computational tools to directly probe the synthesis of this compound, moving from proposed pathways to detailed, evidence-based reaction mechanisms.

Contributions to Sustainable Chemistry and Environmental Remediation

This compound is positioned to contribute to sustainable chemistry primarily through the development of greener synthetic processes and by enabling non-petroleum-based chemical production.

The shift from traditional synthesis methods using corrosive reagents like HF to newer methods employing solid, recyclable zeolite catalysts represents a significant advance in green chemistry. google.com These modern catalytic systems often operate under milder conditions, consume less energy, and reduce the production of hazardous waste. google.com The development of processes with high selectivity and yield, such as the reaction of methylal with formic acid, aligns with the green chemistry principle of maximizing atom economy. google.com

Furthermore, the synthetic route from syngas to ethylene glycol, with this compound as a key intermediate, is a prominent example of sustainable chemistry. google.comepa.gov This pathway allows for the valorization of C1 feedstocks (like CO and methanol), which can be derived from sustainable sources such as biomass, in addition to natural gas or coal. chemicalbook.com This reduces the chemical industry's dependence on ethylene derived from fossil fuels for the production of ethylene glycol, a crucial component in polyesters and antifreeze. epa.govmdpi.com

While the synthesis routes for this compound are becoming "greener," comprehensive data on its environmental fate, such as its specific rate of biodegradation and aquatic toxicity, are not yet widely available. nite.go.jp By contrast, the related compound methyl acetate is known to be readily biodegradable and has a low potential for bioaccumulation. santos.com Future research into the life cycle and environmental impact of this compound will be crucial to fully assess its sustainability profile and to identify any potential applications in environmental remediation, for which there is currently no data.

Q & A

Q. What are the standard laboratory synthesis routes for methoxymethyl acetate, and what analytical controls ensure product purity?

this compound is typically synthesized via esterification of methoxyacetic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux. Post-reaction, purification involves fractional distillation to isolate the ester. Key quality control measures include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and purity (characteristic fragments include m/z 59 [CH3_3OCH2+_2^+] and 43 [CH3_3CO+^+]) .
  • 1^1H/13^{13}C NMR to verify structural integrity, focusing on the acetate methyl group (~2.1 ppm in 1^1H NMR) and methoxymethyl ether linkage (~3.3 ppm) .

Q. What safety protocols are essential for handling this compound in academic laboratories?

  • Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~5 mmHg at 25°C) .
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested to EN 374), chemical splash goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if ventilation is inadequate .
  • Storage : Keep in airtight containers away from oxidizers and ignition sources (flash point: ~40°C) .

Q. How can researchers characterize the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Monitor weight loss under controlled heating (e.g., 25–300°C at 10°C/min) to identify decomposition thresholds .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to degradation or combustion (hazardous products: CO, CO2_2) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of triazine byproducts during this compound reactions with amines?

Reactions with primary amines (e.g., n-propylamine) may proceed via nucleophilic attack on the carbonyl group, followed by condensation to form hexahydrotriazines. Key steps include:

  • Kinetic Monitoring : Use in situ 1^1H NMR or FTIR to track intermediate imine formation .
  • Byproduct Identification : LC-MS/MS can differentiate triazines (e.g., m/z 169 [C6_6H13_{13}N3_3]+^+) from unreacted starting materials .

Q. How can mass spectrometry resolve contradictions in reported fragmentation patterns of this compound derivatives?

  • High-Resolution MS (HRMS) : Differentiate isomers by exact mass (e.g., this compound [C4_4H8_8O3_3] vs. structural analogs like methyl glycol acetate) with <5 ppm mass accuracy .
  • Tandem MS/MS : Compare collision-induced dissociation (CID) patterns; this compound generates dominant α-cleavage fragments (e.g., CH3_3OCH2+_2^+) due to its ether-acetate structure .

Q. What strategies mitigate discrepancies in toxicity data between in vitro and in vivo studies?

  • Dose-Response Validation : Conduct parallel assays (e.g., Ames test for mutagenicity vs. rodent LD50_{50} studies) to reconcile conflicting results .
  • Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., methoxyacetic acid) that may explain species-specific toxicity .

Q. How can researchers optimize this compound for use in solvent-assisted nanoparticle synthesis?

  • Solubility Screening : Evaluate polarity via Hansen solubility parameters; this compound’s moderate polarity (δD_D: 15.5 MPa1/2^{1/2}) suits metal-oxide nanoparticle stabilization .
  • Stability Testing : Monitor solvent decomposition under reaction conditions (e.g., reflux in air) using GC headspace analysis .

Q. What advanced chromatographic techniques improve quantification of this compound in complex matrices?

  • Two-Dimensional GC (GC×GC) : Enhance separation from co-eluting esters using a polar/non-polar column set .
  • Internal Standard Calibration : Use deuterated analogs (e.g., d3_3-methoxymethyl acetate) to correct for matrix effects in environmental samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.